molecular formula C13H7BrClNO B1375293 3-Bromo-4-(4-chlorophenoxy)benzonitrile CAS No. 1355656-66-4

3-Bromo-4-(4-chlorophenoxy)benzonitrile

Cat. No.: B1375293
CAS No.: 1355656-66-4
M. Wt: 308.56 g/mol
InChI Key: RTEYRKKVKJUNRG-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-chlorophenoxy)benzonitrile is a halogenated benzonitrile derivative characterized by a bromine atom at the 3-position and a 4-chlorophenoxy group at the 4-position of the benzene ring.

The molecular formula can be inferred as C₁₃H₈BrClNO, with a molar mass of 327.57 g/mol. The presence of both bromine and chlorine substituents enhances its steric and electronic complexity, making it a candidate for targeted chemical modifications.

Properties

IUPAC Name

3-bromo-4-(4-chlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClNO/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEYRKKVKJUNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-chlorophenoxy)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-chlorophenoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-Bromo-4-(4-chlorophenoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the bromine and chlorophenoxy groups can influence its binding affinity and specificity .

Comparison with Similar Compounds

3-Bromo-4-phenoxybenzonitrile (CAS 183111-00-4)

  • Molecular Formula: C₁₃H₈BrNO
  • Molar Mass : 274.11 g/mol
  • Key Difference: Replaces the 4-chlorophenoxy group with a simple phenoxy group. The absence of chlorine reduces electronegativity and may lower stability in oxidative environments .

4-(3-Bromo-4-methylphenoxy)benzonitrile (CAS 132529-83-0)

  • Molecular Formula: C₁₄H₁₀BrNO
  • Molar Mass : 288.14 g/mol
  • Key Difference: Substitutes the 4-chlorophenoxy group with a methyl group.

3-Bromo-4-(trifluoromethyl)benzonitrile (CAS 1212021-55-0)

  • Molecular Formula : C₈H₃BrF₃N
  • Molar Mass : 250.01 g/mol
  • Key Difference: Replaces the 4-chlorophenoxy group with a trifluoromethyl (-CF₃) group. The -CF₃ group is strongly electron-withdrawing, likely increasing acidity and reactivity in nucleophilic substitutions .

Functional Group Modifications

4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9)

  • Molecular Formula: C₁₄H₈BrNO₂
  • Molar Mass : 302.13 g/mol
  • Key Difference : Incorporates a formyl (-CHO) group at the 3-position. This aldehyde functionality enables further derivatization (e.g., Schiff base formation), expanding its utility in synthetic chemistry .

3-Bromo-4-(4-methylsulfanylphenoxy)benzonitrile (CAS 1555598-89-4)

  • Molecular Formula: C₁₄H₁₀BrNOS
  • Molar Mass : 328.26 g/mol
  • Key Difference: Features a methylsulfanyl (-SMe) group instead of 4-chlorophenoxy. The sulfur atom may participate in redox reactions or coordinate with metal catalysts .

Physicochemical and Reactivity Comparisons

Compound Molecular Weight (g/mol) Key Substituents Electron Effects
3-Bromo-4-(4-chlorophenoxy)benzonitrile 327.57 -Br, -O-C₆H₄-Cl Strong EWG (nitrile), moderate EDG (phenoxy)
3-Bromo-4-phenoxybenzonitrile 274.11 -Br, -O-C₆H₅ Reduced electronegativity
4-(3-Bromo-4-methylphenoxy)benzonitrile 288.14 -Br, -O-C₆H₃-Me Increased hydrophobicity
3-Bromo-4-(trifluoromethyl)benzonitrile 250.01 -Br, -CF₃ Enhanced acidity and reactivity
  • Reactivity Trends: The 4-chlorophenoxy group in the target compound provides a balance between steric bulk and electronic effects, making it less reactive than trifluoromethyl analogs but more reactive than methyl-substituted derivatives. Bromine at the 3-position directs electrophilic substitution to the ortho/para positions, though the nitrile group may deactivate the ring .

Biological Activity

3-Bromo-4-(4-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H8BrClNO. It features a complex structure that includes a bromine atom, a chlorophenyl ether group, and a benzonitrile moiety. This unique combination of functional groups enhances its chemical reactivity and potential biological applications, particularly in the fields of pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. Its mechanism of action can be summarized as follows:

  • Enzyme Interaction : The compound can inhibit or activate specific enzymes, particularly kinases, which are crucial for regulating cellular signaling pathways.
  • Receptor Modulation : It may interact with cellular receptors to influence signal transduction processes, affecting downstream biological responses.
  • Gene Expression Alteration : The compound has the potential to modulate gene expression by interacting with transcription factors and other regulatory proteins.

Biochemical Pathways

This compound primarily affects pathways related to:

  • Cell Cycle Regulation : By modulating kinase activity, it influences cell cycle progression and apoptosis.
  • DNA Damage Response : The compound may play a role in cellular responses to DNA damage, affecting repair mechanisms.

Research Findings

Recent studies have highlighted the biological activity of this compound through various assays and experimental setups. Here are key findings from the literature:

  • Antiviral Activity : In a study assessing compounds for antiviral properties against Zika Virus (ZIKV), this compound demonstrated significant inhibition in reporter assays, indicating its potential as an antiviral agent .
  • Cytotoxicity Profiles : The compound exhibited varying degrees of cytotoxicity across different cell lines, suggesting selective toxicity that could be leveraged for therapeutic applications.
  • Inhibition of Kinases : Detailed biochemical analyses revealed that this compound effectively inhibits specific kinases involved in cell signaling, thus altering cellular functions related to growth and survival.

Data Tables

The following table summarizes the biological activities and effects observed in various studies involving this compound:

Study FocusAssay TypeResult Summary
Antiviral ActivityZIKV Reporter AssayInhibition rate of 62% at 10 µM concentration
CytotoxicityCell Viability AssayCC50 values ranged from 10 µM to 20 µM across cell lines
Kinase InhibitionEnzyme Activity AssaySignificant inhibition of CHK1 and CHK2 kinases

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study 1: Antiviral Development
    In efforts to develop new antiviral agents, researchers synthesized derivatives of this compound. These derivatives were screened for activity against ZIKV, leading to the identification of potent inhibitors that could serve as lead compounds for further drug development.
  • Case Study 2: Agrochemical Applications
    The compound has been evaluated for its herbicidal properties due to its structural similarities to known herbicides. Field trials indicated effective weed control without significant phytotoxicity on target crops, suggesting its potential utility in agricultural settings.

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